Ethyl 5-hydroxy-2-oxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 5-hydroxy-2-oxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a hydroxy group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-hydroxy-2-oxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with an appropriate amine under acidic conditions, followed by cyclization and introduction of the trifluoromethyl group through electrophilic substitution. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under controlled conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-2-oxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
Ethyl 5-hydroxy-2-oxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-2-oxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxy and carbonyl groups can form hydrogen bonds with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Ethyl 5-hydroxy-2-oxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate: Lacks the trifluoromethyl group, which may result in different biological activities and properties.
Ethyl 5-hydroxy-2-oxo-7-methyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate:
The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly influence the compound’s chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H14F3NO4 |
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Molecular Weight |
305.25 g/mol |
IUPAC Name |
ethyl 5-hydroxy-2-oxo-7-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H14F3NO4/c1-2-21-12(20)8-5-7-9(17-11(8)19)3-6(4-10(7)18)13(14,15)16/h5-6,10,18H,2-4H2,1H3,(H,17,19) |
InChI Key |
YXGBVZKPZJQNID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CC(CC2O)C(F)(F)F)NC1=O |
Origin of Product |
United States |
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